3-((1-(1H-indole-6-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

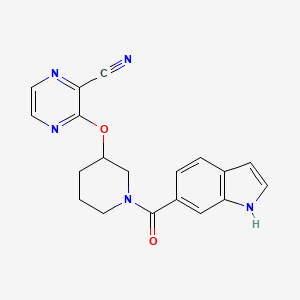

3-((1-(1H-Indole-6-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine core substituted with a carbonitrile group and a piperidin-3-yloxy moiety linked to an indole-6-carbonyl group. This structure combines pharmacologically relevant motifs:

- Pyrazine: A nitrogen-rich aromatic ring often associated with bioactivity in kinase inhibitors and antimicrobial agents.

- Indole: A bicyclic structure prevalent in natural products and drug candidates, particularly in oncology and CNS therapeutics.

- Piperidine: A flexible six-membered ring that enhances solubility and modulates receptor binding.

The compound’s synthesis likely involves multi-step reactions, such as Minisci radical alkylation (for pyrazine functionalization) and Claisen-Schmidt condensations (for chalcone-like intermediates), as inferred from analogous pyrazine-2-carbonitrile derivatives .

Properties

IUPAC Name |

3-[1-(1H-indole-6-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2/c20-11-17-18(23-8-7-22-17)26-15-2-1-9-24(12-15)19(25)14-4-3-13-5-6-21-16(13)10-14/h3-8,10,15,21H,1-2,9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRQXJIBANLCNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)C=CN3)OC4=NC=CN=C4C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors.

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes. The Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, might be involved in the synthesis of this compound.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Pharmacokinetics

For instance, the presence of an amine group could allow for rapid conjugation with carboxyl linkers via peptide coupling reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

Several patented compounds share structural similarities, particularly in their pyrazine/piperidine/indole frameworks:

Key Observations :

- Unlike the quinoline-linked analogue , the indole moiety may enhance interactions with hydrophobic binding pockets in biological targets.

Functional Analogues from Research Literature

Pyrazine-2-carbonitrile Derivatives

describes pyrazine-2-carbonitrile derivatives synthesized via Minisci alkylation and Claisen-Schmidt condensation. For example:

Comparison with Target Compound :

- The target compound’s indole-carbonyl-piperidine substituent may increase lipophilicity (estimated log P > 3.5), complicating purification. However, the ether linkage (piperidin-3-yloxy) could improve metabolic stability compared to ester or amide bonds in chalcones.

Indole-Piperidine Hybrids

highlights 3-(5-{[4-(aminomethyl)piperidin-1-yl]methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile, a kinase inhibitor with:

Comparison with Target Compound :

- The target compound’s pyrazine-carbonitrile group replaces the indazole ring, which may alter binding affinity. Pyrazine’s electron-deficient nature could enhance π-π stacking with kinase active sites.

Research Findings and Implications

Pharmacokinetic Considerations

- Solubility : High lipophilicity may limit aqueous solubility, necessitating prodrug strategies.

- Metabolic Stability : The ether linkage (vs. ester/amide in chalcones) may reduce susceptibility to esterase-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.